molecular formula C11H12ClNO B7806186 (2E)-3-(4-chlorophenyl)-N,N-dimethyl-2-propenamide

(2E)-3-(4-chlorophenyl)-N,N-dimethyl-2-propenamide

Cat. No.: B7806186
M. Wt: 209.67 g/mol
InChI Key: CVKVSIGUIAIDTR-VMPITWQZSA-N
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Description

(2E)-3-(4-Chlorophenyl)-N,N-dimethyl-2-propenamide is an α,β-unsaturated acrylamide derivative characterized by a 4-chlorophenyl group at the β-position and N,N-dimethyl substitution on the amide nitrogen. The (2E)-stereochemistry ensures a planar conformation, which is critical for electronic conjugation and intermolecular interactions.

Properties

IUPAC Name

(E)-3-(4-chlorophenyl)-N,N-dimethylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO/c1-13(2)11(14)8-5-9-3-6-10(12)7-4-9/h3-8H,1-2H3/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVKVSIGUIAIDTR-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C=CC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)/C=C/C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of (2E)-3-(4-chlorophenyl)-N,N-dimethyl-2-propenamide typically begins with 4-chlorocinnamic acid and dimethylamine.

    Reaction Conditions: The reaction involves the formation of an amide bond between the carboxyl group of 4-chlorocinnamic acid and the amine group of dimethylamine. This can be achieved using coupling reagents such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Industrial Production Methods: Industrially, the synthesis may involve more efficient and scalable methods, such as continuous flow synthesis, to produce (2E)-3-(4-chlorophenyl)-N,N-dimethyl-2-propenamide in larger quantities.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: (2E)-3-(4-chlorophenyl)-N,N-dimethyl-2-propenamide can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various derivatives.

    Hydrolysis: Under acidic or basic conditions, (2E)-3-(4-chlorophenyl)-N,N-dimethyl-2-propenamide can be hydrolyzed to produce 4-chlorocinnamic acid and dimethylamine.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Sodium methoxide (NaOCH3), potassium cyanide (KCN).

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted cinnamamides can be formed.

    Oxidation Products: Oxidized derivatives of the cinnamamide backbone.

    Hydrolysis Products: 4-chlorocinnamic acid and dimethylamine.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds similar to (2E)-3-(4-chlorophenyl)-N,N-dimethyl-2-propenamide exhibit significant antimicrobial properties. For instance, studies have demonstrated that certain analogues can impair the growth of Chlamydia trachomatis without affecting host cell viability, suggesting potential applications in treating chlamydial infections . The presence of electron-withdrawing groups, such as chlorine, enhances the antimicrobial efficacy of these compounds .

Anticancer Properties
Cinnamide derivatives are also being explored for their anticancer potential. The structural modifications that include halogen substitutions (like chlorine) have shown to influence the biological activity against various cancer cell lines. These modifications can enhance the selectivity and potency of the compounds, making them promising candidates for further development .

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between chemical structure and biological activity is crucial in drug design. SAR studies have revealed that specific substitutions on the phenyl ring significantly affect the binding affinity and efficacy of these compounds. For example, modifications that introduce electron-withdrawing groups can improve the activity against targeted receptors .

Table 1: Summary of SAR Findings for Cinnamide Derivatives

CompoundSubstitutionActivity (IC50)Remarks
Compound 14-Chlorophenyl10 nMHigh binding affinity
Compound 24-Methoxyphenyl29 nMModerate activity
Compound 3Unsubstituted phenyl>100 nMLow activity

Potential Therapeutic Targets

EP3 Receptor Antagonism
Recent studies have identified (2E)-3-(4-chlorophenyl)-N,N-dimethyl-2-propenamide as a potential EP3 receptor antagonist. This receptor is involved in various physiological processes such as pain modulation and inflammation. Compounds that effectively antagonize EP3 receptors could lead to new therapies for conditions like chronic pain and inflammatory diseases .

Cholesterol-Lowering Effects
There are emerging insights into the cholesterol-lowering effects of cinnamide derivatives, which may offer new avenues for treating hyperlipidemia. Further research is needed to elucidate the mechanisms by which these compounds exert their effects on lipid metabolism .

Synthesis and Optimization

The synthesis of (2E)-3-(4-chlorophenyl)-N,N-dimethyl-2-propenamide involves several methodologies, including microwave-assisted synthesis and conventional organic reactions. Optimization of synthetic routes is essential for enhancing yield and purity, which are critical for biological testing .

Table 2: Synthetic Methods for Cinnamide Derivatives

MethodologyYield (%)Time RequiredNotes
Microwave-assisted8530 minEfficient and rapid
Conventional synthesis70Several hoursMore time-consuming

Mechanism of Action

Molecular Targets and Pathways:

    Receptor Binding: (2E)-3-(4-chlorophenyl)-N,N-dimethyl-2-propenamide may interact with specific receptors or enzymes in biological systems, modulating their activity.

    Signal Transduction: The compound can influence signal transduction pathways, leading to various cellular responses.

    Enzyme Inhibition: It may act as an inhibitor of certain enzymes, affecting metabolic pathways.

Comparison with Similar Compounds

Substituent Analysis and Electronic Effects

The table below highlights key structural differences and their implications:

Compound Name Substituents Key Differences Implications
(2E)-3-(4-Chlorophenyl)-N,N-dimethyl-2-propenamide N,N-dimethyl, 4-chlorophenyl Reference compound Balanced lipophilicity; moderate metabolic stability due to dimethyl groups
(2E)-N-(4-Chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylacrylamide Tetrahydrothiophene sulfone, 4-chlorobenzyl Sulfone group introduces polarity Enhanced solubility in polar solvents; potential for sulfone-mediated protein binding
(2E)-2-Cyano-3-(2,4-dichlorophenyl)-N-(pyrazol-4-yl)acrylamide Cyano, 2,4-dichlorophenyl Electron-withdrawing cyano and dichlorophenyl groups Increased electrophilicity; possible improved kinase inhibition but higher toxicity risk
(2E)-3-(4-Chlorophenyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide Cyano, pyridinylmethyl Pyridine ring introduces aromaticity and basicity Improved hydrogen bonding; potential CNS activity due to blood-brain barrier penetration
(2E)-N-(3-chloro-4-fluorophenyl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide 3-Cl-4-F-phenyl, isobutyl Halogen and alkyl substituents Increased lipophilicity; enhanced membrane permeability but reduced solubility
(2E)-3-(4-Chlorophenyl)-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)but-2-enamide Oxadiazole, dimethoxyphenyl Heterocyclic oxadiazole core Higher metabolic stability; potential for anticancer/anticonvulsant activity

Physicochemical Properties

  • Lipophilicity : Compounds with alkyl or halogen substituents (e.g., isobutyl in ) exhibit higher logP values, favoring membrane permeability but risking solubility issues. The target compound’s dimethyl groups balance lipophilicity (logP ~2.5–3.0).
  • Solubility : Sulfone-containing analogues (e.g., ) show improved aqueous solubility due to polar sulfone groups. The oxadiazole derivatives () may have moderate solubility influenced by methoxy groups.
  • Metabolic Stability : Heterocycles like oxadiazole () resist oxidative metabolism, whereas N,N-dimethyl groups in the target compound undergo slower demethylation compared to bulkier substituents.

Biological Activity

(2E)-3-(4-chlorophenyl)-N,N-dimethyl-2-propenamide, commonly referred to as a derivative of dimethylacrylamide, exhibits significant biological activities that have garnered attention in various fields of pharmacology, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including relevant case studies, data tables, and research findings.

Chemical Structure and Properties

The compound features a propenamide backbone with a chlorophenyl substituent, which contributes to its biological properties. The structural formula can be represented as follows:

C11H12ClN(Molecular Weight 209.67 g mol)\text{C}_{11}\text{H}_{12}\text{Cl}\text{N}\quad (\text{Molecular Weight }209.67\text{ g mol})

Antimicrobial Activity

Research has shown that (2E)-3-(4-chlorophenyl)-N,N-dimethyl-2-propenamide possesses notable antimicrobial properties. A study highlighted its effectiveness against Chlamydia trachomatis, indicating that it can impair the growth of this pathogen without affecting host cell viability. The compound was part of a series of derivatives evaluated for their antichlamydial activity, with results suggesting that modifications to the substituents significantly influence efficacy .

Table 1: Antimicrobial Activity against Chlamydia trachomatis

CompoundConcentration (μg/mL)Activity
(2E)-3-(4-chlorophenyl)-N,N-dimethyl-2-propenamide64Moderate
ADEP16.4High
Spectinomycin128Moderate

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. In vitro evaluations have demonstrated that it can induce apoptosis in various cancer cell lines. For instance, derivatives similar to (2E)-3-(4-chlorophenyl)-N,N-dimethyl-2-propenamide were assessed for their cytotoxic effects against breast cancer (MCF7), prostate cancer (PC-3), and colon cancer (HCT-116) cell lines.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (μM)Reference Compound IC50 (μM)
MCF71.18 ± 0.14Staurosporine: 4.18 ± 0.05
PC-30.67Doxorubicin: 0.41785
HCT-1160.80

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential as a therapeutic agent in oncology .

The mechanism by which (2E)-3-(4-chlorophenyl)-N,N-dimethyl-2-propenamide exerts its effects is still under investigation. However, preliminary studies suggest that it may interact with specific cellular pathways involved in apoptosis and cell proliferation regulation. For example, it has been noted to affect the expression of SGK-1, a protein kinase implicated in various cellular processes including growth and survival .

Study on Antichlamydial Activity

In a recent study, researchers synthesized several derivatives of propenamide and evaluated their activity against Chlamydia trachomatis. The results indicated that certain modifications led to improved potency while maintaining low toxicity towards host cells. This study underscores the potential for developing targeted therapies based on the structure of (2E)-3-(4-chlorophenyl)-N,N-dimethyl-2-propenamide .

Evaluation of Anticancer Properties

Another study focused on assessing the anticancer properties of this compound through molecular docking studies and in vitro assays across various cancer cell lines. The findings revealed promising results, particularly in terms of selective cytotoxicity against cancer cells compared to normal cells, suggesting a favorable therapeutic index .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (2E)-3-(4-chlorophenyl)-N,N-dimethyl-2-propenamide, and how do reaction conditions affect yield?

  • Methodology : Two primary approaches are documented:

  • Route 1 : React 4-chlorophenylacetic acid with dimethylamine in the presence of DCC (dicyclohexylcarbodiimide) as a coupling agent, achieving a yield of 84% under anhydrous THF at 0–5°C .
  • Route 2 : Utilize a Horner-Wadsworth-Emmons reaction between dimethylphosphonoacetamide and 4-chlorobenzaldehyde, yielding 80% product in ethanol with sodium hydride as a base .
    • Key Variables : Temperature control (<10°C) minimizes side reactions (e.g., epimerization), while solvent polarity impacts stereoselectivity.

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s purity and stereochemistry?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : The trans (E)-configuration is confirmed by coupling constants (J = 15–16 Hz) between α- and β-vinylic protons .
  • ¹³C NMR : Peaks at δ 165–168 ppm indicate the carbonyl group, while aromatic carbons (4-chlorophenyl) resonate at δ 120–140 ppm .
    • High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion [M+H]⁺ with <2 ppm error .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound against inflammatory targets?

  • Approach : Perform molecular docking (e.g., AutoDock Vina) to simulate interactions with cyclooxygenase-2 (COX-2) or NF-κB.
  • Validation : Compare predicted binding affinities with experimental IC₅₀ values from enzyme inhibition assays .
  • Data Interpretation : A ΔG ≤ -8 kcal/mol suggests strong binding, but false positives may arise from conformational flexibility.

Q. What experimental strategies resolve contradictions in reported cytotoxicity data across cell lines?

  • Case Study : Discrepancies in IC₅₀ values (e.g., 12 µM in HeLa vs. >50 µM in MCF-7) may stem from:

  • Assay Variability : MTT vs. ATP-based luminescence assays differ in sensitivity to metabolic perturbations .
  • Cell Line-Specific Factors : Expression levels of efflux transporters (e.g., P-glycoprotein) or metabolic enzymes .
    • Resolution : Normalize data using internal controls (e.g., staurosporine as a reference compound) and validate with orthogonal assays (e.g., caspase-3 activation).

Q. How can solvent effects influence the compound’s stability during long-term storage?

  • Degradation Pathways : Hydrolysis of the acrylamide moiety in aqueous buffers (pH >7) or photooxidation of the 4-chlorophenyl group .
  • Stability Testing :

  • HPLC-PDA : Monitor degradation products (e.g., 4-chlorobenzoic acid) under accelerated conditions (40°C/75% RH for 6 months) .
  • Recommended Storage : Lyophilized powder in amber vials at -20°C under argon .

Best Practices for Handling and Safety

  • PPE : Use nitrile gloves and safety goggles to prevent dermal/ocular exposure .
  • Waste Disposal : Neutralize acidic/basic byproducts before incineration .
  • Contradictory Data Mitigation : Replicate experiments ≥3 times and use statistical tools (e.g., ANOVA with Tukey’s post-hoc test) to assess significance .

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